Cas no 2034509-70-9 (4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide)

4-Fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide is a fluorinated sulfonamide derivative featuring a hexahydrocinnolinone scaffold. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its sulfonamide pharmacophore and fluorine substitution, which can enhance binding affinity and metabolic stability. The 2-methyl-3-oxohexahydrocinnolin moiety provides a rigid, bicyclic framework that may contribute to selective target interactions. Its structural features make it suitable for exploratory research in drug discovery, particularly for applications requiring precise molecular recognition or modulation of biological pathways. The compound's synthetic accessibility further supports its utility in lead optimization studies.
4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide structure
2034509-70-9 structure
Product name:4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide
CAS No:2034509-70-9
MF:C15H16FN3O3S
MW:337.369245529175
CID:5553524
PubChem ID:91818368

4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)benzenesulfonamide
    • F6523-4332
    • 4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide
    • AKOS025327536
    • 4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzenesulfonamide
    • 2034509-70-9
    • Inchi: 1S/C15H16FN3O3S/c1-19-15(20)9-10-8-12(4-7-14(10)17-19)18-23(21,22)13-5-2-11(16)3-6-13/h2-3,5-6,9,12,18H,4,7-8H2,1H3
    • InChI Key: BHCCPMJGYJJZOD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)F)(NC1CC2=CC(N(C)N=C2CC1)=O)(=O)=O

Computed Properties

  • Exact Mass: 337.08964072g/mol
  • Monoisotopic Mass: 337.08964072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 645
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.2Ų
  • XLogP3: 0.9

4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6523-4332-5μmol
4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide
2034509-70-9
5μmol
$94.5 2023-09-08
Life Chemicals
F6523-4332-1mg
4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide
2034509-70-9
1mg
$81.0 2023-09-08
Life Chemicals
F6523-4332-20mg
4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide
2034509-70-9
20mg
$148.5 2023-09-08
Life Chemicals
F6523-4332-2mg
4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide
2034509-70-9
2mg
$88.5 2023-09-08
Life Chemicals
F6523-4332-15mg
4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide
2034509-70-9
15mg
$133.5 2023-09-08
Life Chemicals
F6523-4332-10mg
4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide
2034509-70-9
10mg
$118.5 2023-09-08
Life Chemicals
F6523-4332-2μmol
4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide
2034509-70-9
2μmol
$85.5 2023-09-08
Life Chemicals
F6523-4332-4mg
4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide
2034509-70-9
4mg
$99.0 2023-09-08
Life Chemicals
F6523-4332-30mg
4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide
2034509-70-9 90%+
30mg
$178.5 2023-07-05
Life Chemicals
F6523-4332-10μmol
4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide
2034509-70-9
10μmol
$103.5 2023-09-08

4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide Related Literature

Additional information on 4-fluoro-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzene-1-sulfonamide

Introduction to 4-Fluoro-N-(2-Methyl-3-Oxo-2,3,5,6,7,8-Hexahydrocinnolin-6-Yl)Benzene-1-Sulfonamide (CAS No. 2034509-70-9)

4-Fluoro-N-(2-Methyl-3-Oxo-2,3,5,6,7,8-Hexahydrocinnolin-6-Yl)Benzene-1-Sulfonamide (CAS No. 2034509-70-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and features a unique structural arrangement that includes a fluoro-substituted benzene ring and a hexahydrocinnoline moiety. The combination of these structural elements imparts distinct pharmacological properties that make it a promising candidate for various therapeutic interventions.

The chemical structure of 4-Fluoro-N-(2-Methyl-3-Oxo-2,3,5,6,7,8-Hexahydrocinnolin-6-Yl)Benzene-1-Sulfonamide is characterized by its complex and multifaceted architecture. The fluoro-substitution on the benzene ring enhances the compound's lipophilicity and metabolic stability, while the hexahydrocinnoline moiety contributes to its biological activity. The presence of the sulfonamide functional group further adds to its versatility and potential for modulating various biological targets.

Recent studies have explored the pharmacological properties of 4-Fluoro-N-(2-Methyl-3-Oxo-2,3,5,6,7,8-Hexahydrocinnolin-6-Yl)Benzene-1-Sulfonamide, revealing its potential as an inhibitor of specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in cancer cell proliferation. This finding suggests that it could be a valuable lead compound for the development of targeted cancer therapies.

In addition to its anti-cancer properties, 4-Fluoro-N-(2-Methyl-3-Oxo-2,3,5,6,7,8-Hexahydrocinnolin-6-Yl)Benzene-1-Sulfonamide has also shown promise in other therapeutic areas. Studies have indicated that it possesses anti-inflammatory and anti-microbial activities, making it a potential candidate for treating inflammatory diseases and infections. The multifaceted nature of this compound's biological activities underscores its broad therapeutic potential.

The synthesis of 4-Fluoro-N-(2-Methyl-3-Oxo-2,3,5,6,7,8-Hexahydrocinnolin-6-Yl)Benzene-1-Sulfonamide involves a series of well-defined chemical reactions that ensure high purity and yield. The synthetic route typically begins with the preparation of the hexahydrocinnoline core through a multi-step process involving condensation and cyclization reactions. Subsequent functionalization steps introduce the fluoro-substituted benzene ring and the sulfonamide group to yield the final product. The detailed synthetic protocol has been published in several peer-reviewed journals and is widely accessible to researchers in the field.

The safety profile of 4-Fluoro-N-(2-Methyl-3-Oxo-2,3,5,6,7,8-Hexahydrocinnolin-6-Yl)Benzene-1-Sulfonamide has been extensively evaluated through preclinical studies. Toxicity assessments have shown that it exhibits low toxicity at therapeutic concentrations and does not cause significant adverse effects in animal models. These findings support its potential for further clinical development.

Clinical trials are currently underway to evaluate the efficacy and safety of 4-Fluoro-N-(2-Methyl-3-Oxo-2,3,5,6,7,8-Hexahydrocinnolin-6-Yl)Benzene-1-Sulfonamide in human subjects. Early-phase trials have demonstrated promising results in terms of safety and tolerability. Ongoing studies are focused on optimizing dosing regimens and exploring its therapeutic potential in various disease conditions.

In conclusion, 4-Fluoro-N-(2-Methyl-3-Oxo-2,3,5,6,7,8-Hexahydrocinnolin-6-Yl)Benzene-1-Sulfonamide (CAS No. 2034509-70-9) represents a promising compound with a diverse range of biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. As ongoing studies continue to unravel its full therapeutic potential, this compound holds significant promise for advancing treatments in various medical fields.

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